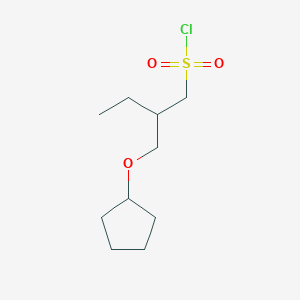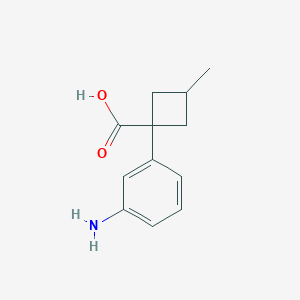![molecular formula C10H14F3N3O B13626012 [1-cyclohexyl-5-(trifluoromethyl)-1H-1,2,3-triazol-4-yl]methanol](/img/structure/B13626012.png)
[1-cyclohexyl-5-(trifluoromethyl)-1H-1,2,3-triazol-4-yl]methanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
[1-cyclohexyl-5-(trifluoromethyl)-1H-1,2,3-triazol-4-yl]methanol is a chemical compound with a unique structure that combines a cyclohexyl group, a trifluoromethyl group, and a triazole ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of [1-cyclohexyl-5-(trifluoromethyl)-1H-1,2,3-triazol-4-yl]methanol typically involves the cycloaddition reaction of azides and alkynes, known as the Huisgen cycloaddition. This reaction is catalyzed by copper(I) ions and proceeds under mild conditions to form the triazole ring. The trifluoromethyl group can be introduced using trifluoromethylation reagents such as trifluoromethyl iodide or trifluoromethyl sulfonates. The final step involves the reduction of the triazole intermediate to form the methanol derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as crystallization, distillation, and chromatography are employed to obtain the compound in high purity.
化学反应分析
Types of Reactions
[1-cyclohexyl-5-(trifluoromethyl)-1H-1,2,3-triazol-4-yl]methanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The triazole ring can be reduced to form the corresponding amine.
Substitution: The trifluoromethyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Nucleophiles such as amines or thiols can react with the trifluoromethyl group under basic conditions.
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of substituted triazoles with various functional groups.
科学研究应用
Chemistry
In chemistry, [1-cyclohexyl-5-(trifluoromethyl)-1H-1,2,3-triazol-4-yl]methanol is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. The triazole ring is known for its stability and ability to interact with biological targets, making it a valuable scaffold for drug design and development.
Medicine
In medicine, this compound is investigated for its potential therapeutic applications. Its ability to modulate biological pathways and interact with enzymes and receptors makes it a candidate for the development of new pharmaceuticals.
Industry
In the industrial sector, this compound is used in the development of advanced materials and coatings. Its unique chemical properties can enhance the performance and durability of products in various applications.
作用机制
The mechanism of action of [1-cyclohexyl-5-(trifluoromethyl)-1H-1,2,3-triazol-4-yl]methanol involves its interaction with specific molecular targets and pathways. The triazole ring can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, improving its bioavailability and efficacy.
相似化合物的比较
Similar Compounds
- [1-cyclohexyl-5-(trifluoromethyl)-1H-1,2,3-triazol-4-yl]methanol
- [1-cyclohexyl-5-(methyl)-1H-1,2,3-triazol-4-yl]methanol
- [1-cyclohexyl-5-(chloromethyl)-1H-1,2,3-triazol-4-yl]methanol
Uniqueness
Compared to similar compounds, this compound stands out due to the presence of the trifluoromethyl group. This group imparts unique chemical and physical properties, such as increased lipophilicity, metabolic stability, and the ability to form strong interactions with biological targets. These properties make it a valuable compound for various scientific and industrial applications.
属性
分子式 |
C10H14F3N3O |
|---|---|
分子量 |
249.23 g/mol |
IUPAC 名称 |
[1-cyclohexyl-5-(trifluoromethyl)triazol-4-yl]methanol |
InChI |
InChI=1S/C10H14F3N3O/c11-10(12,13)9-8(6-17)14-15-16(9)7-4-2-1-3-5-7/h7,17H,1-6H2 |
InChI 键 |
QFBWBJHSEQUUOP-UHFFFAOYSA-N |
规范 SMILES |
C1CCC(CC1)N2C(=C(N=N2)CO)C(F)(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



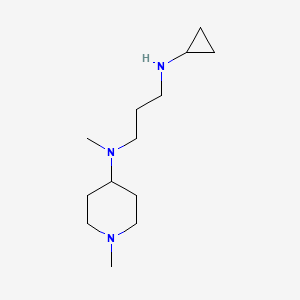


![2-Chloro-6-(difluoromethyl)benzo[d]oxazole](/img/structure/B13625950.png)
![Methyl 8-azaspiro[4.5]decane-2-carboxylate](/img/structure/B13625951.png)

![1-(tert-butoxycarbonyl)-2,3,4,5-tetrahydro-1H-benzo[b]azepine-2-carboxylic acid](/img/structure/B13625963.png)
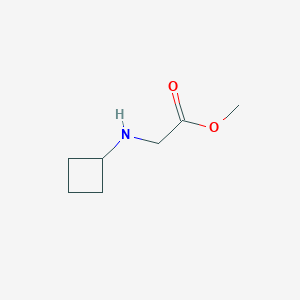

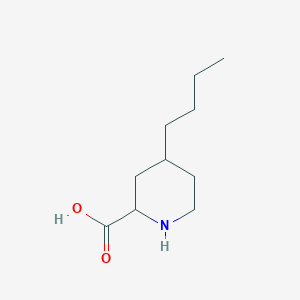
![lithium(1+)5-[(tert-butoxy)carbonyl]-1H,4H,5H,6H,7H-imidazo[4,5-c]pyridine-4-carboxylate](/img/structure/B13625989.png)
